REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10](=[O:14])[C:11]([CH3:13])=[CH2:12])=[CH:5][C:4]=1[C:15]([F:18])([F:17])[F:16])#[N:2].C[N+]1([O-])CC[O:23]CC1.OS([O-])=O.[Na+].[OH2:32].CC(C)=O>C(O)(C)(C)C.O.[Os](=O)(=O)(=O)=O>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10](=[O:14])[C:11]([OH:23])([CH3:13])[CH2:12][OH:32])=[CH:5][C:4]=1[C:15]([F:17])([F:16])[F:18])#[N:2] |f:2.3,4.5|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C=C(C=C1)NC(C(=C)C)=O)C(F)(F)F
|
Name
|
|
Quantity
|
0.301 g
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O.CC(=O)C
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
16 mg
|
Type
|
catalyst
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
|
Quantity
|
16 mg
|
Type
|
catalyst
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 50 ml flask, equipped with a magnetic stirrer
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
The Celite was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the acetone was removed at reduced pressure
|
Type
|
EXTRACTION
|
Details
|
was extracted with 3×35 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 35 ml of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (Merck 60 SiO2, eluens ethyl acetate)
|
Type
|
CUSTOM
|
Details
|
to give the
|
Type
|
CUSTOM
|
Details
|
purified (5C) as a slightly coloured oil, which
|
Type
|
CUSTOM
|
Details
|
after a few days
|
Type
|
CUSTOM
|
Details
|
Isolated yield: 0.400 gram (70.5%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=C(C=C(C=C1)NC(C(CO)(C)O)=O)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |